REACTION_CXSMILES
|
C(O)(C(F)(F)F)=O.[C:8]([S:12][S:13][CH2:14][CH2:15][NH:16]C(=O)OC(C)(C)C)([CH3:11])([CH3:10])[CH3:9]>C(Cl)Cl>[C:8]([S:12][S:13][CH2:14][CH2:15][NH2:16])([CH3:11])([CH3:10])[CH3:9]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
tert-butyl (2-(tert-butyldisulfanyl)ethyl)carbamate
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)SSCCNC(OC(C)(C)C)=O
|
Name
|
Compound 6b-A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)SSCCNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)SSCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 209 mg | |
YIELD: CALCULATEDPERCENTYIELD | 335.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |